molecular formula C21H15FN2O3S2 B11220093 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11220093
M. Wt: 426.5 g/mol
InChI Key: TWICIXIJURDYSD-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a fluorophenyl group, and a thienopyrimidinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, particularly in the development of anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then subjected to a series of coupling reactions, often catalyzed by palladium or other transition metals, to form the final thienopyrimidinone structure. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE exerts its effects is complex and involves multiple molecular targets and pathways. In the context of its anticancer activity, the compound is believed to interact with microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis . This interaction is facilitated by the compound’s ability to bind to tubulin, a key protein involved in microtubule formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE stands out due to its thienopyrimidinone core and the presence of both benzodioxole and fluorophenyl groups. This unique combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H15FN2O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H15FN2O3S2/c22-15-4-2-1-3-14(15)11-29-21-23-16-7-8-28-19(16)20(25)24(21)10-13-5-6-17-18(9-13)27-12-26-17/h1-9H,10-12H2

InChI Key

TWICIXIJURDYSD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC5=CC=CC=C5F

Origin of Product

United States

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